
(1-Methylcyclopentyl)methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methylcyclopentyl)methanethiol is an organosulfur compound characterized by a cyclopentane ring substituted with a methyl group and a methanethiol group This compound is known for its distinctive sulfurous odor, which is typical of thiols
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (1-Methylcyclopentyl)methanethiol can be synthesized through several methods. One common approach involves the reaction of (1-Methylcyclopentyl)methanol with hydrogen sulfide in the presence of a catalyst. Another method includes the reaction of (1-Methylcyclopentyl)methane with sulfur and a reducing agent .
Industrial Production Methods: Industrial production of this compound typically involves the use of continuous flow reactors to ensure consistent product quality and yield. The process often includes the use of high-pressure hydrogenation and catalytic desulfurization to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions: (1-Methylcyclopentyl)methanethiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form the corresponding hydrocarbon.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and strong bases are typically employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: (1-Methylcyclopentyl)methane.
Substitution: Various substituted cyclopentyl derivatives.
Wissenschaftliche Forschungsanwendungen
(1-Methylcyclopentyl)methanethiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential role in biological systems, particularly in sulfur metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a biomarker for certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of (1-Methylcyclopentyl)methanethiol involves its interaction with various molecular targets and pathways. It can act as a nucleophile, participating in reactions with electrophilic species. In biological systems, it may interact with enzymes involved in sulfur metabolism, such as methanethiol oxidase, which catalyzes its oxidation .
Vergleich Mit ähnlichen Verbindungen
Methanethiol: A simpler thiol with a similar sulfurous odor.
Cyclopentylmethanethiol: Similar structure but lacks the methyl group on the cyclopentane ring.
(1-Methylcyclopentyl)methanol: The alcohol analog of (1-Methylcyclopentyl)methanethiol
Uniqueness: this compound is unique due to its specific structure, which combines the properties of a cyclopentane ring with a thiol group.
Eigenschaften
Molekularformel |
C7H14S |
|---|---|
Molekulargewicht |
130.25 g/mol |
IUPAC-Name |
(1-methylcyclopentyl)methanethiol |
InChI |
InChI=1S/C7H14S/c1-7(6-8)4-2-3-5-7/h8H,2-6H2,1H3 |
InChI-Schlüssel |
NCGBNOBZSFIQHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC1)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


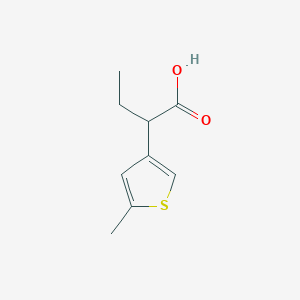
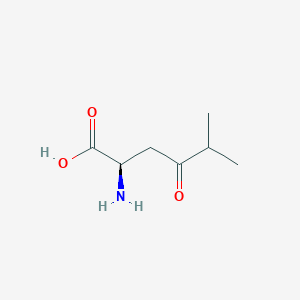
![(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid](/img/structure/B13307618.png)
![2-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B13307619.png)
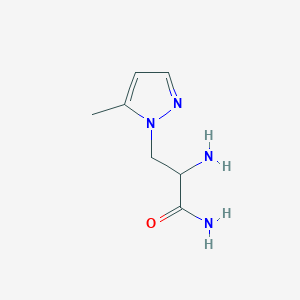
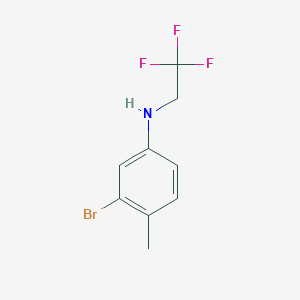
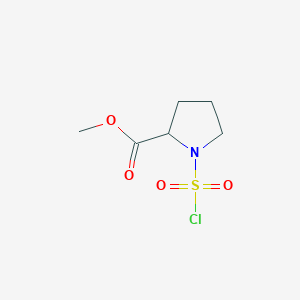
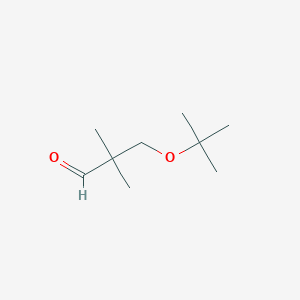
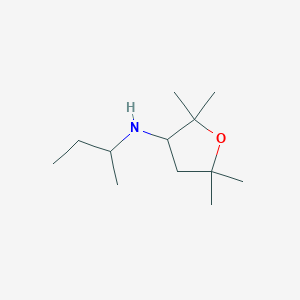
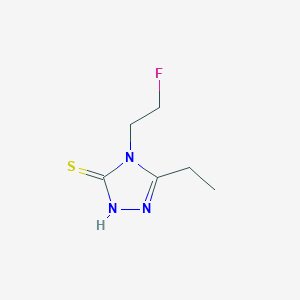
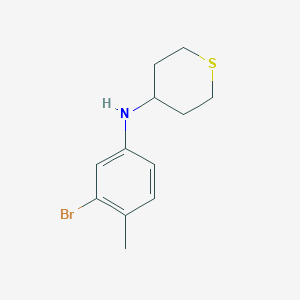
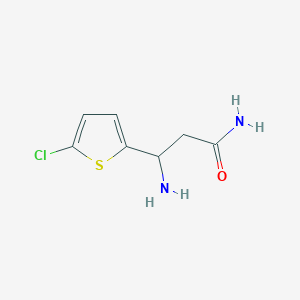
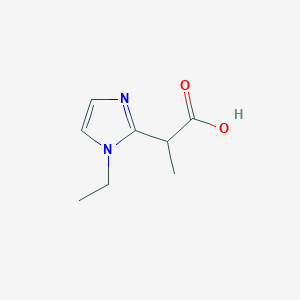
![(Cyclopropylmethyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B13307704.png)
